molecular formula C10H20N2O3 B1175782 cis-4-Amino-1-boc-3-hydroxypiperidine CAS No. 1331777-74-2

cis-4-Amino-1-boc-3-hydroxypiperidine

Cat. No.: B1175782
CAS No.: 1331777-74-2
M. Wt: 216.28
InChI Key:
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Description

cis-4-Amino-1-boc-3-hydroxypiperidine: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a piperidine derivative that features a cis-configuration, an amino group at the 4-position, a tert-butoxycarbonyl (boc) protecting group at the 1-position, and a hydroxyl group at the 3-position.

Scientific Research Applications

cis-4-Amino-1-boc-3-hydroxypiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and novel drug candidates.

    Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: It has potential therapeutic applications and is used in the development of new pharmaceuticals.

    Industry: The compound is utilized in the production of innovative materials and chemical products

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

Cis-4-Amino-1-boc-3-hydroxypiperidine is a building block in pharmaceutical research . It’s potential for future applications could be vast, but specific future directions are not mentioned in the sources I found.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Protection: The amino group is protected using a tert-butoxycarbonyl (boc) group to prevent unwanted reactions during subsequent steps.

    Hydroxylation: The hydroxyl group is introduced at the 3-position through a hydroxylation reaction.

    Cis-Configuration: The cis-configuration is achieved through specific reaction conditions that favor the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-Amino-1-boc-3-hydroxypiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of cis-4-Amino-1-boc-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

  • cis-3-Amino-1-boc-4-hydroxypiperidine
  • trans-4-Amino-1-boc-3-hydroxypiperidine
  • cis-4-Amino-1-boc-2-hydroxypiperidine

Comparison:

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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